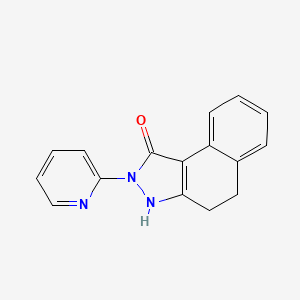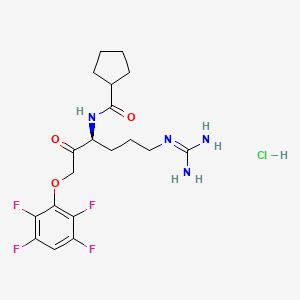
SAG dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SAG dihydrochloride involves multiple steps, starting with the preparation of the benzo[b]thiophene coreThe final product is obtained as a dihydrochloride salt to enhance its solubility and stability .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize impurities and maximize yield, often involving rigorous quality control measures such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
SAG dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can modify the benzo[b]thiophene core or the pyridinyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with potentially different biological activities .
Scientific Research Applications
SAG dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the Hedgehog signaling pathway and its role in various chemical processes.
Biology: In biological research, it is employed to investigate the mechanisms of cell differentiation and development.
Medicine: this compound is used in medical research to explore its potential therapeutic effects in diseases such as cancer and neurodegenerative disorders.
Industry: In the pharmaceutical industry, it serves as a lead compound for the development of new drugs targeting the Hedgehog signaling pathway
Mechanism of Action
SAG dihydrochloride exerts its effects by binding to and activating the Smoothened receptor, a key component of the Hedgehog signaling pathway. This activation leads to the downstream signaling events that regulate gene expression and cellular processes. The compound can counteract the inhibitory effects of Cyclopamine on the Smoothened receptor, thereby promoting pathway activation independently of Patched proteins .
Comparison with Similar Compounds
Similar Compounds
Cyclopamine: An antagonist of the Smoothened receptor, used to inhibit the Hedgehog signaling pathway.
GANT61: Another inhibitor of the Hedgehog pathway, targeting the Gli transcription factors downstream of Smoothened.
Purmorphamine: A Smoothened receptor agonist similar to SAG dihydrochloride, but with different structural features
Uniqueness
This compound is unique in its high potency and specificity for the Smoothened receptor, making it a valuable tool for studying the Hedgehog signaling pathway. Its ability to activate the pathway independently of Patched proteins sets it apart from other compounds, providing distinct advantages in research and potential therapeutic applications .
Properties
Molecular Formula |
C28H30Cl3N3OS |
|---|---|
Molecular Weight |
563.0 g/mol |
IUPAC Name |
3-chloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C28H28ClN3OS.2ClH/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20;;/h2-8,13-17,22-23,30H,9-12,18H2,1H3;2*1H |
InChI Key |
SWBYSYANHQTINY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-N-methyl-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B10824496.png)
![4-[1-[5-[5-(methoxymethyl)-2-(trifluoromethyl)-1H-imidazol-4-yl]-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile](/img/structure/B10824504.png)
![3-(2-ethoxyquinolin-6-yl)-1-[(1-methylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10824509.png)

![3-[3-[N-[(4-bromophenyl)methoxy]-C-methylcarbonimidoyl]phenyl]-2-ethoxypropanoic acid](/img/structure/B10824518.png)
![3-ethyl-8-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-1H-imidazo[4,5-g]quinazoline-2-thione;hydrochloride](/img/structure/B10824529.png)

![(1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride](/img/structure/B10824547.png)
![6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride](/img/structure/B10824553.png)
![N-[2-[4-(1,2-diphenylbut-1-enyl)phenoxy]ethyl]-N-methyl-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B10824559.png)
![2-[5-[[2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]-N,N-dimethylethanamine;hydrochloride](/img/structure/B10824560.png)
![N-[(2S,3S)-3-amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide](/img/structure/B10824577.png)


